6-Bromo-5-methylpyridin-3-ol
Overview
Description
6-Bromo-5-methylpyridin-3-ol is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
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Biological Activity
6-Bromo-5-methylpyridin-3-ol (CAS Number: 1003711-43-0) is an organic compound characterized by its pyridine ring, which is substituted with a bromine atom at the 6-position and a hydroxymethyl group at the 3-position. This unique structure contributes to its notable biological activities, particularly in antibacterial and antifungal applications. The compound has garnered attention in medicinal chemistry for its potential therapeutic uses.
- Molecular Formula : C₆H₆BrNO
- Molecular Weight : 188.02 g/mol
- Structural Formula :
The presence of both bromine and hydroxyl functional groups enhances its lipophilicity, which may improve membrane permeability and biological efficacy.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15.625 |
Escherichia coli | 31.25 |
Pseudomonas aeruginosa | 62.5 |
The mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal pathogens. Its effectiveness is particularly noted against Candida albicans, with MIC values comparable to established antifungal agents like fluconazole.
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 6.5 |
Trichophyton interdigitale | 15.62 |
The compound's ability to form stable complexes with metal ions may enhance its antifungal properties through metal-mediated mechanisms .
Study on Enzyme Inhibition
A study focusing on the enzyme inhibition potential of this compound revealed that it can effectively inhibit certain metabolic enzymes involved in disease pathways. For instance, it showed promising results in inhibiting enzymes related to cancer metabolism, suggesting potential applications in cancer therapy .
Interaction Studies
Interaction studies have demonstrated that this compound can bind to various receptors and enzymes, indicating its versatility as a lead compound for drug design. The structural features of this compound allow it to engage in specific interactions that can modulate biological pathways, making it a candidate for further pharmacological development .
Properties
IUPAC Name |
6-bromo-5-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCYUVIIKCPVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652050 | |
Record name | 6-Bromo-5-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003711-43-0 | |
Record name | 6-Bromo-5-methyl-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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